5-(butylcarbamoyl)pentanoic acid
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Overview
Description
5-(Butylcarbamoyl)pentanoic acid is a derivative of valine, commonly used in organic chemistry reactions as a protecting group for the amino group. This compound is stable and easy to remove, allowing for the selective synthesis of specific molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylcarbamoyl)pentanoic acid typically involves the reaction of valine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-(Butylcarbamoyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylcarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Butylcarbamoyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(butylcarbamoyl)pentanoic acid involves its role as a protecting group. It temporarily masks reactive sites on molecules, allowing for selective reactions to occur. The butylcarbamoyl group can be easily removed under mild conditions, revealing the reactive site for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Boc-Valine: Another derivative of valine used as a protecting group.
Fmoc-Valine: Similar to Boc-Valine but with a different protecting group.
Cbz-Valine: Another valine derivative with a different protecting group.
Uniqueness
5-(Butylcarbamoyl)pentanoic acid is unique due to its stability and ease of removal, making it a preferred choice in selective synthesis. Its specific properties allow for efficient and controlled chemical reactions, distinguishing it from other similar compounds.
Properties
CAS No. |
1156213-49-8 |
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Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
6-(butylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-3-8-11-9(12)6-4-5-7-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
HJRVIAMDGIAEFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCCCC(=O)O |
Purity |
0 |
Origin of Product |
United States |
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